molecular formula C10H8ClNO B3057047 Quinoline, 2-(chloromethyl)-, 1-oxide CAS No. 76253-74-2

Quinoline, 2-(chloromethyl)-, 1-oxide

Cat. No.: B3057047
CAS No.: 76253-74-2
M. Wt: 193.63 g/mol
InChI Key: VOZWVDMAOHIFFK-UHFFFAOYSA-N
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Description

Quinoline, 2-(chloromethyl)-, 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 2-(chloromethyl)-, 1-oxide typically involves the chloromethylation of quinoline followed by oxidation. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting 2-(chloromethyl)quinoline is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1-oxide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents that can be recycled and reused are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(chloromethyl)-, 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloromethyl group with an amine can yield 2-(aminomethyl)quinoline, 1-oxide .

Scientific Research Applications

Quinoline, 2-(chloromethyl)-, 1-oxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of quinoline, 2-(chloromethyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of the oxide group enhances its ability to participate in redox reactions, which can further influence its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(chloromethyl)-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-7-9-6-5-8-3-1-2-4-10(8)12(9)13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZWVDMAOHIFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506165
Record name 2-(Chloromethyl)-1-oxo-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76253-74-2
Record name 2-(Chloromethyl)-1-oxo-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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